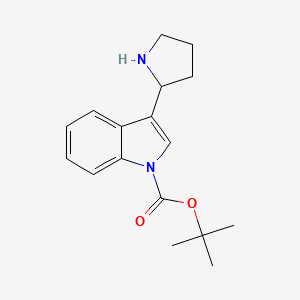

Tert-butyl 3-(pyrrolidin-2-YL)-1H-indole-1-carboxylate

Descripción

Historical Context and Discovery

The development of this compound can be traced to the broader evolution of indole chemistry, which has its roots in the nineteenth century discovery of indole derivatives. The indole nucleus was first isolated from the blue dye "Indigo" produced in India during the sixteenth century, with the heterocycle's name deriving from this geographical origin. In 1886, Adolf Baeyer made a landmark contribution by isolating indole through the pyrolysis of oxindole with zinc dust, establishing foundational methods for indole synthesis that would influence subsequent developments.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, became the cornerstone methodology for indole construction and has remained one of the most extensively used methods for preparing indole derivatives. This synthesis involves the cyclization of arylhydrazones under heating conditions in the presence of protic acids or Lewis acids such as zinc chloride, phosphorus trichloride, iron chloride, toluenesulfonic acid, hydrochloric acid, sulfuric acid, and polyphosphoric acid. The development of such synthetic methodologies provided the foundation for creating complex indole derivatives like this compound.

The specific compound under examination represents a sophisticated fusion of multiple chemical moieties that reflects advances in protective group chemistry and heterocyclic synthesis. The incorporation of the tert-butyl carboxylate protecting group demonstrates the evolution of organic chemistry toward more selective and mild reaction conditions. This protecting group, which can be easily installed and removed under specific conditions, allows for the manipulation of the indole nitrogen while preserving other functional groups in the molecule. The pyrrolidin-2-yl substituent at the 3-position of the indole ring represents another layer of complexity that has been achieved through modern synthetic methodologies, particularly those involving azomethine ylide chemistry and dipolar cycloaddition reactions.

Recent developments in indole functionalization have expanded the synthetic toolkit available for creating compounds like this compound. Modern synthesis techniques now employ catalytic systems and carbon-hydrogen activation and functionalization-based methods, offering advancements in regioselective synthesis of functionalized indoles. These methodological improvements have made it possible to construct highly complex indole derivatives with precise control over substitution patterns and stereochemistry.

Significance in Heterocyclic Chemistry

This compound occupies a position of considerable importance within heterocyclic chemistry due to its incorporation of multiple privileged structural motifs. The indole nucleus represents one of the most widely distributed heterocycles in nature and serves as an integral component of thousands of naturally occurring alkaloids, pharmaceuticals, and other bioactive compounds. The fusion of a benzene ring to the 2,3-positions of a pyrrole generates this fundamentally important heterocyclic ring system, which follows Hückel's rule with its planar structure containing ten π-electrons.

The compound's significance is further amplified by its status as a π-excessive, electron-rich heterocycle, making its chemistry predominantly governed by electrophilic substitution reactions. The preferred site of electrophilic substitution is the carbon-3 position, because the cation formed by carbon-3 attack is more stable than that resulting from carbon-2 attack. In the case of carbon-3 attack, the transition intermediate formed has positive charge adjacent to the nitrogen atom, which can be stabilized by delocalization of the lone pair of electrons from nitrogen. This fundamental reactivity pattern is crucial for understanding the synthetic applications and chemical behavior of this compound.

The pyrrolidine component contributes additional significance through its role as a versatile building block in medicinal chemistry. Pyrrolidine derivatives are known for their biological activity and their ability to impart favorable pharmacokinetic properties to drug molecules. The specific attachment of the pyrrolidin-2-yl group at the carbon-3 position of the indole ring creates a molecular architecture that has proven valuable in various synthetic and biological contexts.

The tert-butyl carboxylate protecting group adds another dimension of significance by providing chemical stability and synthetic versatility. This protecting group is particularly valuable because it can be selectively removed under acidic conditions without affecting other functional groups in the molecule. The strategic use of such protecting groups has revolutionized organic synthesis by enabling complex molecular constructions that would otherwise be impossible or highly inefficient.

Contemporary research has demonstrated that spirooxindole derivatives, which share structural similarities with the compound under study, occupy a special place in organic and medicinal chemistry. These compounds have been recognized as microtubule assembly inhibitors, muscarinic and serotonin receptor modulators, and nonpeptidyl growth-hormone secretagogues. The structural complexity of this compound positions it within this framework of biologically significant heterocycles.

Table 1: Chemical Properties of this compound

The compound's role in heterocyclic chemistry extends to its applications in multicomponent reactions and cascade cyclizations. Research has shown that indole derivatives can participate in sophisticated synthetic transformations, including 1,3-dipolar cycloaddition reactions that generate complex molecular architectures. These reactions have been particularly valuable for constructing spirooxindole frameworks that incorporate multiple heterocyclic units within a single molecular structure.

Table 2: Structural Classification and Related Compounds

| Structural Feature | Classification | Significance |

|---|---|---|

| Indole Core | Benzo[b]pyrrole | π-excessive heterocycle, electrophilic substitution preferred at carbon-3 |

| Pyrrolidine Ring | Saturated five-membered nitrogen heterocycle | Contributes biological activity and conformational rigidity |

| Tert-butyl Carboxylate | Protecting group | Provides nitrogen protection and synthetic versatility |

| Overall Architecture | Complex heterocyclic building block | Suitable for advanced organic synthesis and medicinal chemistry |

The synthetic accessibility of this compound through modern methodologies has made it an attractive target for pharmaceutical research and development. The compound serves as a versatile intermediate that can be further functionalized to generate libraries of related structures for biological evaluation. This capability has proven particularly valuable in the context of drug discovery programs focused on heterocyclic scaffolds.

Advanced computational studies have provided insights into the electronic properties and conformational preferences of this compound class. The calculated topological polar surface area of 43.26 square angstroms and logarithmic partition coefficient of 3.849 indicate favorable physicochemical properties for biological applications. These parameters place the compound within ranges typically associated with drug-like molecules, though such considerations extend beyond the purely chemical aspects that are the focus of this analysis.

The significance of this compound in heterocyclic chemistry is further exemplified by its potential role in developing new synthetic methodologies. The compound's complex structure provides multiple sites for further functionalization and serves as a testing ground for new reaction conditions and catalytic systems. Research into carbon-hydrogen activation and functionalization has particular relevance for this compound class, as these methods offer pathways to introduce additional structural complexity with high selectivity.

Propiedades

IUPAC Name |

tert-butyl 3-pyrrolidin-2-ylindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-17(2,3)21-16(20)19-11-13(14-8-6-10-18-14)12-7-4-5-9-15(12)19/h4-5,7,9,11,14,18H,6,8,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEAWAAMMZNLDCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C3CCCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670049 | |

| Record name | tert-Butyl 3-(pyrrolidin-2-yl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885272-31-1 | |

| Record name | tert-Butyl 3-(pyrrolidin-2-yl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Tert-butyl 3-(pyrrolidin-2-YL)-1H-indole-1-carboxylate has been investigated for its biological activities, particularly in the context of drug development. The compound exhibits:

- Antiviral Properties: Research indicates that indole derivatives can inhibit viral replication, providing a basis for developing antiviral agents.

- Anti-inflammatory Effects: The compound has shown potential in modulating inflammatory pathways, which could lead to treatments for inflammatory diseases.

- Anticancer Activity: Its ability to interact with specific molecular targets suggests a role in cancer therapy by inhibiting tumor growth and promoting apoptosis in cancer cells.

Case Study: Neuroprotective Effects

A study demonstrated that this compound protects SH-SY5Y neuronal cells from oxidative stress-induced neurotoxicity. The MTT assay indicated minimal cytotoxic effects at concentrations up to 10 µM, suggesting a favorable safety profile while exerting neuroprotective effects through inhibition of GSK-3β.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for:

- Synthesis of Indole Derivatives: The compound can be utilized in various reactions to create substituted indoles, which are crucial in pharmaceuticals.

- Formation of Prodrugs: Its ester form enhances solubility and bioavailability, making it an ideal candidate for prodrug development .

Material Science

The compound's properties make it useful in developing materials with specific functionalities. Its application in synthesizing dyes and pigments highlights its industrial relevance. Additionally, research into its crystalline structure has implications for understanding material properties at the molecular level .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural components:

- Pyrrolidinyl Group: Essential for increasing binding affinity to target proteins.

- Indole Core Modifications: Variations can enhance potency against specific biological targets.

This relationship underscores the importance of chemical modifications in optimizing therapeutic efficacy .

Mecanismo De Acción

The mechanism by which tert-butyl 3-(pyrrolidin-2-YL)-1H-indole-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pyrrolidinyl group enhances binding affinity and selectivity towards these targets, leading to specific biological responses.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues at the Indole 3-Position

The 3-position of the indole ring is a common site for functionalization. Below is a comparison of tert-butyl 3-substituted indole-1-carboxylates, highlighting differences in substituents, synthetic yields, and physicochemical properties:

Key Trends and Insights

- Substituent Effects on Reactivity : Chlorine and propenyl substituents (e.g., III-95, 95b) are introduced via electrophilic substitution or alkyne coupling, yielding moderate to high efficiencies (58–85%). In contrast, bulky groups like nitroethyl-pivaloyloxy require multistep routes with lower yields (72%) .

- This aligns with Etter’s graph-set analysis of hydrogen-bonding patterns in molecular crystals .

- Spectral Signatures : Nitrovinyl and pivaloyloxy derivatives show distinct IR peaks (e.g., 1682–1765 cm⁻¹ for carbonyls) and upfield shifts in ¹H-NMR for aromatic protons due to electron-withdrawing effects .

Data Tables

Table 1: Comparative Physicochemical Properties

| Property | Target Compound | III-95 (Chloro) | III-96 (Vinylpyrrolidinone) | 95b (Propenyl) |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 300.40 | 251.71 | 326.39 | 257.33 |

| Yield (%) | N/A | 85 | 73 | 58 |

| Melting Point (°C) | N/A | N/A | N/A | N/A |

| Key Functional Group | Pyrrolidine | Chlorine | Vinylpyrrolidinone | Propenyl |

Table 2: Spectral Data for Selected Analogues

| Compound | IR (cm⁻¹) | ¹H-NMR (δ, ppm) | MS (m/z) |

|---|---|---|---|

| III-95 (Chloro) | N/A | 8.15 (d, J = 8.0 Hz, 1H), 7.40–7.25 (m, 3H) | 251 [M⁺] |

| III-96 (Vinylpyrrolidinone) | 1682 (C=O) | 7.90 (d, J = 8.0 Hz, 1H), 6.75 (d, J = 16.0) | 326 [M⁺] |

| Nitroethyl-pivaloyloxy | 3263 (NH) | 7.52 (s, 1H), 1.34 (s, 9H, Boc) | 405 [M⁺] |

Actividad Biológica

Tert-butyl 3-(pyrrolidin-2-YL)-1H-indole-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

Chemical Information:

- IUPAC Name: this compound

- Molecular Formula: C17H22N2O2

- Molecular Weight: 286.37 g/mol

- CAS Number: 885272-31-1

The compound features an indole core with a pyrrolidinyl group, which contributes to its enhanced biological activity. The tert-butyl ester group improves solubility and stability, making it a suitable candidate for various biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the pyrrolidinyl moiety enhances binding affinity and selectivity, which is crucial for its pharmacological effects.

Key Mechanisms:

- Enzyme Inhibition: The compound has been shown to inhibit various enzymes, including GSK-3β, which plays a significant role in cellular signaling pathways related to cancer and neurodegenerative diseases.

- Receptor Modulation: It may also act as an allosteric modulator for certain receptors, thereby influencing cellular responses.

Biological Activities

The compound exhibits a range of biological activities that are summarized in the following table:

Case Study 1: Anticancer Activity

In vitro studies have shown that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance, in assays involving the HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma) cell lines, the compound demonstrated an IC50 value indicating potent anticancer activity. The mechanism involves apoptosis induction and cell cycle arrest.

Case Study 2: Neuroprotective Effects

Research has indicated that this compound can protect SH-SY5Y neuronal cells from neurotoxicity induced by oxidative stress. The MTT assay results showed minimal cytotoxic effects at concentrations up to 10 µM, suggesting a favorable safety profile while exerting neuroprotective effects through GSK-3β inhibition .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. Key observations include:

- The pyrrolidinyl group is essential for increasing binding affinity to target proteins.

- Modifications to the indole ring can lead to variations in potency against specific biological targets.

Métodos De Preparación

Indole Nitrogen Protection and 3-Position Functionalization

A common initial step is the protection of indole nitrogen to prevent side reactions during lithiation or halogenation:

Protection : Indole is treated with tert-butyl dimethylsilyl chloride or tert-butyl carbamate reagents under basic conditions to form N-Boc or N-silylated indole derivatives. For example, indole (4a) is reacted with tert-butyl dimethyl silyl chloride in tetrahydrofuran (THF) at low temperatures (-78 °C to 0 °C), followed by bromination at the 3-position using N-bromosuccinimide (NBS) at -78 °C to afford 3-bromo-N-Boc indole derivatives.

Lithiation and Subsequent Functionalization : The 3-bromo-N-Boc indole intermediates undergo lithium-halogen exchange using n-butyllithium at -78 °C, generating a 3-lithio intermediate. This reactive species is then reacted with pyrrolidine-2-carboxylate esters or other electrophiles to introduce the pyrrolidin-2-yl substituent at the 3-position.

Pyrrolidine Derivative Preparation and Coupling

Pyrrolidine derivatives are often protected with tert-butyl carbamate (Boc) groups to stabilize the amino functionality during coupling. For example, tert-butyl pyrrolidine-1-carboxylate is synthesized or purchased as a starting material.

The pyrrolidine component can be introduced via nucleophilic substitution or addition to the 3-position functionalized indole. A representative method involves reacting the 3-lithiated indole intermediate with N-methyl pyrrolidine-2-carboxylate esters, followed by reduction (e.g., lithium aluminum hydride) to yield the desired pyrrolidinyl-indole compound.

Alternative Synthetic Routes

Palladium-Catalyzed Coupling : A notable method involves the use of palladium(II) acetate and tri-tert-butylphosphine tetrafluoroborate as catalysts to couple 4-bromoindolin-2-one with tert-butyl pyrrolidine-1-carboxylate derivatives in the presence of sec-butyllithium and zinc chloride. This method yields (R)-tert-butyl 2-(2-oxoindolin-4-yl)pyrrolidine-1-carboxylate with moderate yield (~27%).

Mesylation and Vinylation : Starting from tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate, mesylation with methanesulfonyl chloride followed by elimination can provide vinylpyrrolidine intermediates, which can be further functionalized to incorporate the indole moiety.

Reaction Conditions and Yields

Mechanistic Insights and Optimization Notes

Lithiation Selectivity : The use of low temperatures (-78 °C) during lithiation minimizes side reactions and ensures regioselective functionalization at the 3-position of indole.

Protecting Group Stability : The tert-butyl carbamate group is stable under the lithiation and coupling conditions but can be removed under acidic conditions if needed.

Catalyst Choice : Palladium catalysts with bulky phosphine ligands enhance coupling efficiency in the formation of C–N bonds between pyrrolidine and indole derivatives.

Purification : Flash chromatography on silica gel with appropriate solvent systems (e.g., hexanes/ethyl acetate mixtures) is commonly used to purify intermediates and final products.

Summary Table of Key Intermediates and Yields

Q & A

Q. Yield Optimization :

- Use high-purity reagents and inert atmospheres to minimize side reactions.

- Monitor reaction progress via TLC or LC-MS.

- Purify intermediates via column chromatography or recrystallization. Reported yields range from 60–85% depending on the step .

Basic: Which spectroscopic methods are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Assign proton environments (e.g., indole aromatic protons at δ 7.1–7.8 ppm, pyrrolidine CH₂ at δ 1.8–2.5 ppm) and confirm the Boc group (tert-butyl at δ 1.4 ppm) .

- HRMS : Verify molecular weight (e.g., [M+H]⁺ expected for C₁₈H₂₃N₂O₂: 299.1756).

- IR Spectroscopy : Detect carbonyl stretching (C=O) at ~1700 cm⁻¹ .

- X-Ray Crystallography : Resolve stereochemistry if single crystals are obtained (e.g., sp³ hybridization at pyrrolidine) .

Advanced: How can racemization be minimized during the synthesis of enantiomerically pure this compound?

Answer:

- Chiral Catalysis : Use asymmetric hydrogenation or enzymatic resolution for pyrrolidine ring formation .

- Mild Conditions : Avoid strong acids/bases (e.g., replace HCl with AcOH for Boc deprotection).

- Monitoring : Track enantiomeric excess via chiral HPLC (e.g., Chiralpak® columns) or polarimetry.

- Dynamic Kinetic Resolution : Apply transition-metal catalysts (e.g., Ru) to favor one enantiomer .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Answer:

Contradictions may arise from:

- Purity Variations : Use HPLC (>95% purity) and elemental analysis to confirm compound integrity .

- Assay Conditions : Standardize buffer pH (e.g., 7.4 PBS), temperature (25°C), and enzyme concentrations.

- Orthogonal Assays : Compare results from fluorescence polarization, SPR, and ITC to validate binding affinities .

- Structural Analogs : Cross-reference data with compounds sharing the indole-pyrrolidine scaffold (e.g., tert-butyl 7-chloro-spiro[indoline] derivatives) .

Advanced: How can computational methods guide the design of this compound derivatives with enhanced bioactivity?

Answer:

- Molecular Docking : Predict binding poses with target proteins (e.g., kinases, GPCRs) using AutoDock Vina or Schrödinger .

- QSAR Modeling : Corolate substituent effects (e.g., electron-withdrawing groups at indole C5) with IC₅₀ values.

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS) .

- ADMET Prediction : Use SwissADME to optimize logP (<3) and reduce hepatotoxicity .

Basic: What are the key applications of this compound in medicinal chemistry?

Answer:

- Scaffold for Drug Discovery : Modify the indole and pyrrolidine moieties to target enzymes (e.g., PDE inhibitors) or receptors (e.g., serotonin 5-HT₆) .

- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate with E3 ligase ligands to degrade disease-related proteins .

- Biological Probes : Fluorescently label derivatives (e.g., BODIPY tags) for cellular imaging .

Advanced: What are the challenges in scaling up the synthesis of this compound, and how are they addressed?

Answer:

Challenges :

- Low yields in cross-coupling steps due to catalyst poisoning.

- Boc group instability under prolonged heating.

Q. Solutions :

- Flow Chemistry : Improve heat/mass transfer for Pd-catalyzed reactions (e.g., microreactors) .

- Catalyst Recycling : Immobilize Pd on silica or magnetic nanoparticles.

- Process Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., solvent ratio, temperature) .

Basic: How is the stability of this compound assessed under various storage conditions?

Answer:

- Accelerated Degradation Studies : Expose to 40°C/75% RH for 4 weeks; analyze via HPLC for decomposition products (e.g., free indole).

- Light Sensitivity : Store in amber vials; monitor UV absorption changes at 254 nm.

- Long-Term Stability : -20°C under argon retains >90% purity for 12 months .

Advanced: What mechanistic insights explain the compound’s interaction with cytochrome P450 enzymes?

Answer:

- Metabolic Pathways : Oxidation at the pyrrolidine ring (CYP3A4/5) forms hydroxylated metabolites, detectable via LC-MS/MS .

- Inhibition Kinetics : Competitive inhibition (Ki ~2 µM) confirmed via Lineweaver-Burk plots.

- Docking Studies : Hydrogen bonding between the carboxylate and heme propionate groups stabilizes the enzyme-ligand complex .

Advanced: How do steric and electronic effects influence the reactivity of the tert-butyl group in further functionalization?

Answer:

- Steric Hindrance : The bulky tert-butyl group slows nucleophilic attack at the indole N1 position, favoring C3 modifications .

- Electronic Effects : Electron-donating tert-butyl stabilizes the indole ring, enhancing electrophilic substitution at C5/C6 .

- Deprotection : Boc removal with TFA in DCM proceeds efficiently (1h, RT) without indole decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.